N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
Description
N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is a secondary amine featuring a branched sec-butyl group and a propyl-substituted tetrahydroquinoline core. The tetrahydroquinoline scaffold is notable for its pharmacological relevance, often serving as a bioactive motif in medicinal chemistry . The sec-butyl substituent introduces steric bulk and lipophilicity, which can influence physicochemical properties such as solubility, metabolic stability, and binding affinity.
For example, describes the synthesis of a related sec-butyl-containing triazine derivative using sec-butyl amine under heated THF conditions with DIEA as a base .
Properties
IUPAC Name |
N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-4-10-19-11-6-7-16-12-15(8-9-17(16)19)13-18-14(3)5-2/h8-9,12,14,18H,4-7,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRROYQRGSIMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157534 | |
| Record name | 1,2,3,4-Tetrahydro-N-(1-methylpropyl)-1-propyl-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-28-0 | |
| Record name | 1,2,3,4-Tetrahydro-N-(1-methylpropyl)-1-propyl-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-N-(1-methylpropyl)-1-propyl-6-quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is a compound with significant potential in pharmacological research. Its molecular formula is C17H28N2, and it has garnered attention for its biological activity, particularly in the context of neuropharmacology and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H28N2 |
| Molecular Weight | 260.4 g/mol |
| Boiling Point | 388.7 ± 30.0 °C |
| Density | 0.954 ± 0.06 g/cm³ |
| pKa | 10.04 ± 0.19 |
The compound is characterized by a secondary butyl group and a tetrahydroquinoline moiety, which are key to its biological interactions.
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is hypothesized to influence dopaminergic and serotonergic pathways, which are critical in the treatment of various neurological disorders.
Neuropharmacological Effects
Research indicates that compounds similar to this compound can act as:
- Dopamine Receptor Modulators: These compounds may enhance or inhibit dopamine receptor activity, impacting mood and cognitive functions.
- Serotonin Receptor Agonists: By interacting with serotonin receptors, they may contribute to anxiolytic and antidepressant effects.
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry evaluated the neuroprotective effects of similar tetrahydroquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and promote neuronal survival through modulation of mitochondrial function.
Study 2: Behavioral Assessments
In behavioral assessments on rodent models, compounds related to this compound demonstrated significant anxiolytic-like effects in the elevated plus maze test. This suggests potential applications in treating anxiety disorders.
Toxicological Profile
The compound is classified as an irritant based on safety data sheets. Further toxicological studies are necessary to fully understand its safety profile in therapeutic contexts.
Scientific Research Applications
Pharmacological Research
N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine has been investigated for its potential pharmacological properties. Its structural similarity to other tetrahydroquinoline derivatives suggests it may exhibit biological activity relevant to various therapeutic areas.
Case Studies
- Neuropharmacology : Research indicates that compounds with tetrahydroquinoline structures can interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Synthesis Pathways
- Alkylation Reactions : The sec-butyl group can undergo alkylation reactions, facilitating the formation of more complex molecules.
Material Science
This compound can be utilized in the development of new materials due to its chemical properties.
Potential Uses
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the mechanical properties or alter the thermal stability of the resulting materials.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine can undergo acylation with carboxylic acid derivatives. For example:
-
Reagents : Carboxylic acids activated by coupling agents (e.g., BOP, HATU) or acyl chlorides.
-
Conditions : Mild bases (e.g., DIPEA) in aprotic solvents (e.g., DMF, CH₂Cl₂).
Example :
Reaction with acetyl chloride yields N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide. Similar protocols were used for tetrahydroisoquinoline acetamide derivatives in OX₁ antagonist synthesis (Table 1, ).
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Target amine | Acetyl chloride | N-acetylated derivative | ~75–90% |
Alkylation and Quaternary Ammonium Salt Formation
The amine’s lone pair facilitates alkylation, though steric hindrance from the sec-butyl and tetrahydroquinoline groups may limit reactivity.
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide).
-
Conditions : Polar solvents (e.g., THF, MeCN) with bases (e.g., K₂CO₃).
Example :
Reaction with methyl iodide forms a quaternary ammonium salt. This is analogous to the N-alkylation of tetrahydroisoquinoline derivatives using ethyl bromoacetate (Scheme 2, ).
Deaminative Coupling via Imine Intermediates
The amine may participate in transition-metal-catalyzed C–N bond activation. Ruthenium catalysts enable deaminative coupling with ketones:
-
Reagents : Ru–H complexes (e.g., tetranuclear Ru–H/2-9 or 2-16), ketones.
-
Mechanism : Imine formation → oxidative addition → reductive elimination ( ).
Key Findings from Analogous Systems :
-
Imine intermediates (e.g., PhC(Me)=NCH₂C₆H₄-4-OMe) form rapidly.
-
Hammett studies (ρ = -0.96 for amine substrates) indicate electron-rich amines accelerate coupling ( ).
| Catalyst System | Substrate | Product | ee/Selectivity | Reference |
|---|---|---|---|---|
| Ru–H/2-9 + 2-12 | Acetophenone | α-Alkylated ketone | >90% |
Hydrogenation of Imine Derivatives
While direct hydrogenation data for this compound is unavailable, Ir or Pd catalysts (e.g., Ir/L7 ) efficiently hydrogenate cyclic N-sulfonyl imines to chiral amines (up to 99% ee, ). If the amine is oxidized to an imine, enantioselective hydrogenation could yield chiral products.
Salt Formation
The amine readily forms salts with acids (e.g., HCl, H₂SO₄), enhancing solubility for pharmacological applications. For example, hydrochloride salts of tetrahydroquinoline derivatives are common in drug formulations ( ).
Oxidation to Nitroxide Radicals
Tertiary and secondary amines can oxidize to stable nitroxides under mild conditions (e.g., H₂O₂/Na₂WO₄). This reactivity is untested for the target compound but plausible based on its structure.
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods (e.g., Moriguchi method).
Key Observations :
Key Observations :
- While the target compound lacks reported biological data, structurally related compounds (e.g., ’s thiophene-carboximidamide derivatives) exhibit stereochemistry-dependent activities. For instance, (S)-35 shows distinct optical rotation and enantiomeric purity (ee = 99.86%) , underscoring the importance of chiral resolution in optimizing therapeutic profiles.
Q & A
Q. What synthetic routes are employed for synthesizing N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, and how is reaction progress optimized?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution of a tetrahydroquinoline precursor. For example, in analogous syntheses, intermediates like 1-(2-(dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine are reacted with sec-butyl groups under controlled conditions . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks intermediate formation.
- Purification : Column chromatography (e.g., silica gel) isolates the crude product, followed by recrystallization or preparative HPLC.
- Yield Optimization : Adjusting solvent polarity (e.g., DMSO, ethanol) and temperature (20–60°C) improves reaction efficiency.
Q. Which analytical techniques confirm structural identity and purity?
Methodological Answer:
- 1H NMR Spectroscopy : Resolves proton environments (e.g., δ 3.29–3.21 ppm for methylene groups adjacent to amines) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-HRMS for C18H24N4S: observed 329.1804 vs. calculated 329.1794) .
- HPLC Purity Analysis : Reverse-phase columns (C18) with UV detection at 254 nm ensure ≥99% purity .
Advanced Research Questions
Q. How can enantiomers of chiral tetrahydroquinoline derivatives be resolved, and what parameters optimize separation?
Methodological Answer: Chiral Supercritical Fluid Chromatography (SFC) is preferred for enantiomeric resolution. For example:
- Column : Chiralpak AD-H (3 cm × 15 cm).
- Mobile Phase : 50% isopropyl alcohol/CO2 with 0.2% diethylamine.
- Conditions : 100 bar pressure, 50 mL/min flow rate, 254 nm detection.
- Outcome : Baseline separation of (S)- and (R)-enantiomers (retention times: 2.42 min and 3.30 min) with >99.8% enantiomeric excess (ee) .
- Validation : Optical rotation ([α]D) and independent synthesis of enantiomers confirm absolute configuration .
Q. What methodologies assess biological activity, such as enzyme inhibition or receptor binding?
Methodological Answer:
- Enzyme Inhibition Assays :
- Protocol : Incubate the compound with target enzymes (e.g., α-glucosidase) in pH 7.4 buffer at 37°C.
- Detection : Spectrophotometric measurement of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm) .
- IC50 Calculation : Dose-response curves determine inhibitory potency.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzyme active sites (e.g., benzodioxin derivatives in acetylcholinesterase) .
Q. How are stability and degradation profiles evaluated under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions.
- Analysis : Monitor degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life in pH 7.4 buffer).
- Storage Recommendations : Store at -20°C in airtight containers with desiccants to prevent hydrolysis or oxidation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectral data or biological activity between batches?
Methodological Answer:
- Reproducibility Checks : Repeat synthesis and characterization under identical conditions.
- Batch Comparison : Use principal component analysis (PCA) of NMR/HRMS data to identify outliers.
- Biological Replicates : Perform dose-response assays in triplicate to rule out experimental variability.
- Reference Standards : Compare against independently synthesized controls (e.g., chiral standards from Scheme 3 in ) .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (GHS Category 4: H332) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
